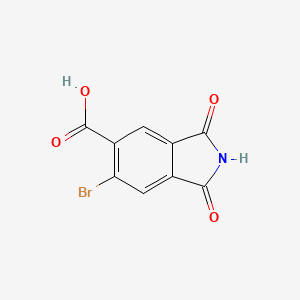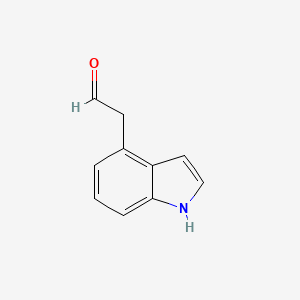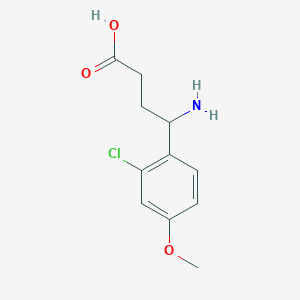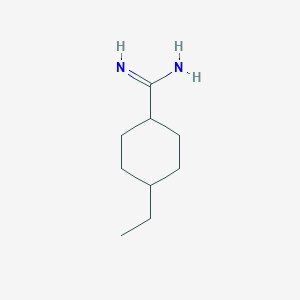
4-Ethylcyclohexane-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylcyclohexane-1-carboximidamide is an organic compound with the molecular formula C9H18N2 It is a derivative of cyclohexane, where an ethyl group is attached to the fourth carbon, and a carboximidamide group is attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohexane-1-carboximidamide typically involves the reaction of 4-ethylcyclohexanone with an appropriate amine under specific conditions. One common method is the reaction of 4-ethylcyclohexanone with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired carboximidamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反应分析
Types of Reactions
4-Ethylcyclohexane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the ethyl or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
4-Ethylcyclohexane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Ethylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carboximidamide: Lacks the ethyl group, making it less hydrophobic.
4-Methylcyclohexane-1-carboximidamide: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
4-Propylcyclohexane-1-carboximidamide: Has a longer alkyl chain, influencing its solubility and reactivity.
Uniqueness
4-Ethylcyclohexane-1-carboximidamide is unique due to the presence of the ethyl group, which imparts specific steric and electronic characteristics. These properties can influence its reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
4-ethylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H3,10,11) |
InChI 键 |
KMKOLYYOBIPMNE-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)




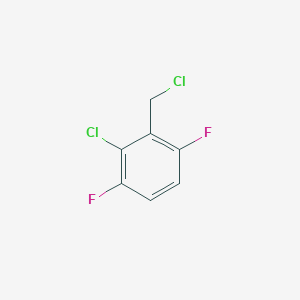


![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)

